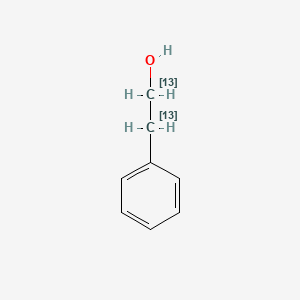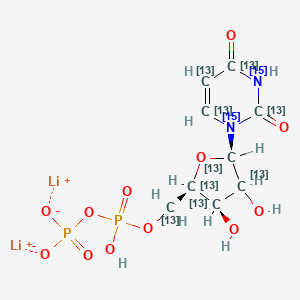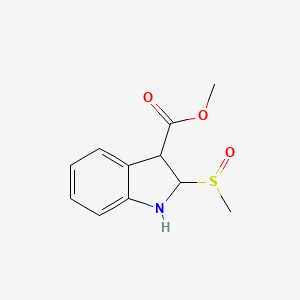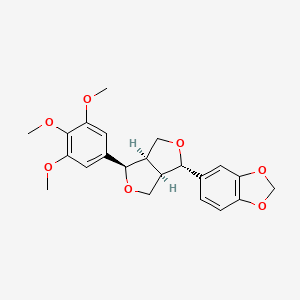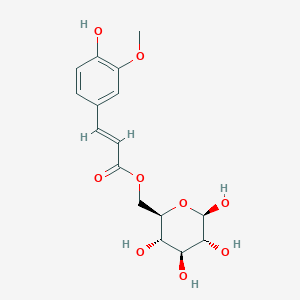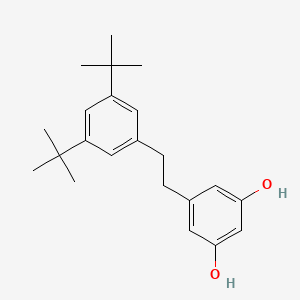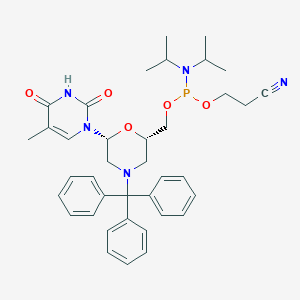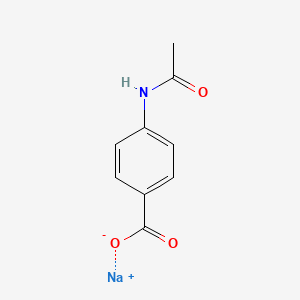
Sodium 4-acetamidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-acetamidobenzoate, also known as acedoben sodium, is a derivative of benzoic acid. It is characterized by the presence of an acetamido group at the para position of the benzoic acid ring. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-acetamidobenzoate typically involves the reaction of 4-acetamidobenzoic acid with sodium carbonate or sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by filtration and subsequent drying .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and automated filtration systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-acetamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Sodium 4-acetamidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a buffer component.
Mechanism of Action
The mechanism of action of sodium 4-acetamidobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It modulates pathways related to inflammation and immune response, contributing to its therapeutic effects in treating infections.
Comparison with Similar Compounds
4-Acetamidobenzoic Acid: The parent compound from which sodium 4-acetamidobenzoate is derived.
N-Acetyl-4-aminobenzoate: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to its parent compound, 4-acetamidobenzoic acid. This makes it more suitable for certain pharmaceutical and industrial applications .
Properties
CAS No. |
29305-16-6 |
|---|---|
Molecular Formula |
C9H8NNaO3 |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
sodium;4-acetamidobenzoate |
InChI |
InChI=1S/C9H9NO3.Na/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;/h2-5H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
QCTHGBUDZUJILN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Related CAS |
556-08-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
